molecular formula C10H20O2S B1220297 2-Ethylhexyl thioglycolate CAS No. 7659-86-1

2-Ethylhexyl thioglycolate

Cat. No.: B1220297
CAS No.: 7659-86-1
M. Wt: 204.33 g/mol
InChI Key: OWHSTLLOZWTNTQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl thioglycolate, also known as this compound, is a useful research compound. Its molecular formula is C10H20O2S and its molecular weight is 204.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Museum Showcase Construction

2-Ethylhexyl thioglycolate (2-EHTG) has been identified in the context of museum showcase construction. In a study assessing unplasticized poly(vinyl chloride) (PVC-U) for this purpose, it was found that most premium quality brands of PVC-U released 2-EHTG, a byproduct of a heat stabilizing additive. This compound was shown to deposit on and react with certain metal surfaces, leading to recommendations for alternative materials in display cases containing sulfide-sensitive materials (Samide & Smith, 2020).

2. Esterification Processes

Research into the esterification of thioglycolic acid with 2-ethyl-1-hexanol for producing 2-Ethyl-1-hexyl thioglycolate (ETE) reveals its potential in process intensification methods. Kinetic studies of this reaction have been conducted, with implications for the production of ETE and the selection of appropriate reaction-separation strategies (Wang et al., 2020).

3. Palladium Transport

N,N,N',N'-Tetra-(2-ethylhexyl) thiodiglycolamide T(2EH)TDGA, a variant of this compound, has been studied for the transport of Pd(II) from nitric acid medium. This study highlights its high selectivity and efficiency as a carrier, especially in the context of separating palladium from other fission products (Ruhela et al., 2012).

4. Food Packaging

In the field of food packaging, di-n-octyltin-bis(this compound) is reviewed as an organotin heat-stabilizer approved by the FDA for use in poly(vinyl chloride) (PVC). Its migration into foods and food simulants, along with the effects of other additives on this migration, have been critically examined (Senich, 1982).

5. Metal Extraction and Separation

A study on the selective extraction of metals like Indium(III) and Gallium(III) has demonstrated the significant role of this compound (EHTG) in the recovery of these metals from zinc refinery residue and waste solar panels. The study also discusses the extraction equilibria of these metals with EHTG (Miura et al., 2017).

Safety and Hazards

2-Ethylhexyl thioglycolate is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Skin Sens. 1. It is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling .

Future Directions

The future of the global 2-ethylhexyl thioglycolate market looks promising with opportunities in the plastic stabilizer, pesticide, and medicine markets. The global this compound market is expected to reach an estimated $396 million by 2030 with a CAGR of 6.3% from 2024 to 2030 .

Mechanism of Action

Target of Action

2-Ethylhexyl thioglycolate, also known as 2-EHTG, is a versatile chemical compound that interacts with various targets depending on its application . In the context of polymer synthesis, it acts as a chain transfer agent . It can also interact with heavy metals to form insoluble heavy metal salts .

Mode of Action

The mode of action of 2-EHTG varies based on its application. In polymer synthesis, it acts as a chain transfer agent, controlling the molecular weight of the polymer . It can also react with heavy metals, forming insoluble heavy metal salts . This property is utilized in the selective extraction of certain metals .

Biochemical Pathways

It is known that it can participate in free radical reactions, particularly in the presence of free radical initiators . This property is utilized in the synthesis of conjugated polymers .

Pharmacokinetics

Due to its chemical structure and properties, it is expected to have low water solubility . This could impact its bioavailability and distribution in biological systems.

Result of Action

The result of 2-EHTG’s action depends on its application. In polymer synthesis, it helps control the molecular weight of the polymer, affecting its physical and chemical properties . When reacting with heavy metals, it forms insoluble salts, which can be used for the selective extraction of these metals .

Action Environment

The action of 2-EHTG can be influenced by environmental factors. For instance, its reactivity can be affected by temperature, as it typically reacts under high-temperature conditions . Additionally, its environmental stability and efficacy can be influenced by the presence of other chemicals, such as free radical initiators .

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl thioglycolate plays a significant role in biochemical reactions due to its thiol group, which can interact with various biomolecules. It is known to interact with enzymes such as thiolase and proteins containing cysteine residues. The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial in biochemical processes where thiol-disulfide exchange reactions are involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. This can impact cell survival, proliferation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The thiol group in this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways. These molecular interactions are critical for understanding the biochemical effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industrial applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to thiol metabolism. It can interact with enzymes such as thiolase and glutathione S-transferase, which are involved in the detoxification of reactive intermediates. The metabolism of this compound can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes by passive diffusion or facilitated by transporters. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-ethylhexyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHSTLLOZWTNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027656
Record name 2-Ethylhexyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-mercapto-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7659-86-1
Record name 2-Ethylhexyl thioglycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7659-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioglycolic acid-2-ethylhexyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.752
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Record name 2-ETHYLHEXYL MERCAPTOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2-EHTG break down into other compounds?

A2: Yes, research indicates that during the thermal degradation of PVC, the thioglycolic acid ester residues from dioctyltin bis(2-ethylhexyl thioglycolate) can incorporate into the PVC structure. This incorporation happens in the form of sulfide, sulfoxide, and sulfonic structures. []

Q2: What is the mechanism behind 2-EHTG's antioxidant properties in mineral oils?

A3: Studies suggest that methyltin tris and dimethyltin bis(this compound) demonstrate significant antioxidant activity in mineral oils, even surpassing traditional antioxidants like BHT and phenothiazine. [] This enhanced activity likely stems from the presence of the mercaptoester groups linked to tin (S-Sn), allowing for both radical scavenging and hydroperoxide decomposition. []

Q3: Has 2-EHTG been explored for metal extraction?

A4: Yes, 2-EHTG exhibits selective extraction capabilities for Indium(III) and Gallium(III), proving effective in recovering these metals from complex sources like zinc refinery residues and discarded solar panels. [] Notably, the oxygen atom in the EHTG ester group plays a crucial role in this selective extraction process. []

Q4: Can 2-EHTG interact with pharmaceutical compounds?

A5: Research reveals that 2-EHTG, present in the packaging of the asthma medication Montelukast, can react with the drug, forming thiol-ene addition products. [] This finding highlights the importance of considering potential interactions between excipients like 2-EHTG and active pharmaceutical ingredients during drug development. []

Q5: Are there any safety concerns associated with dialkyltin bis(this compound) compounds?

A6: Research focusing on dibutyltin bis(this compound) (DBTE) in rats suggests it does not form the more toxic dibutyltin dichloride in simulated gastric conditions. [] While developmental toxicity studies in rats found no teratogenic or fetotoxic effects, a maternal LOAEL was observed at 25 mg/kg/day due to reduced thymus weight. [] Similar results were obtained with dimethyltin bis(this compound) where the maternal NOAEL was 10 mg/kg/day, and the developmental NOAEL was 25 mg/kg/day. []

Q6: Can barium salts of 2-EHTG enhance the performance of other PVC stabilizers?

A7: Yes, studies have shown that incorporating barium bis(this compound) alongside antimony tris(this compound) in PVC significantly improves the long-term stabilizing effects compared to using antimony alone. [, ] This synergy allows for a reduction in the required amount of antimony compounds, potentially mitigating any negative impact on the stabilizer's effectiveness. [, ]

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